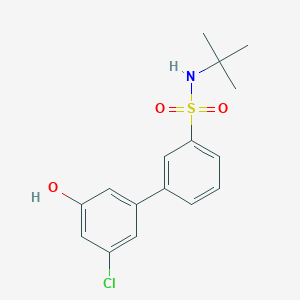![molecular formula C17H18ClNO3S B6382389 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261902-66-2](/img/structure/B6382389.png)
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2C5PPSP95) is a chemical compound that is widely used in the field of scientific research. It is a white solid that is soluble in organic solvents such as ethanol and methanol, and can be used in a variety of applications. In
Mechanism of Action
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a weak acid that can be protonated, resulting in the formation of a cationic species. This cationic species can then interact with the anionic species of other molecules, resulting in the formation of a covalent bond. This covalent bond can then be used to form a variety of compounds.
Biochemical and Physiological Effects
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphatases, proteases, and kinases. It has also been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of organic solvents. In addition, it can be used in a variety of reactions and can be used to synthesize a variety of compounds. However, it is important to note that it is a weak acid and can be protonated, which can lead to the formation of unwanted byproducts.
Future Directions
The future of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is very promising. It has a wide range of applications in scientific research, and its biochemical and physiological effects make it a potential candidate for the development of new drugs and other useful chemicals. In addition, its ability to form covalent bonds makes it a potential candidate for the synthesis of polymers and hydrogels for biomedical applications. Furthermore, its anti-inflammatory, anti-oxidant, and anti-cancer effects make it a potential candidate for the development of new treatments for a variety of diseases.
Synthesis Methods
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized from the reaction of 2-chloro-5-nitrophenol with piperidine-1-sulfonic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80°C for 2 hours. The reaction produces a white solid that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, which are used in the development of new drugs and other useful chemicals. It is also used as a starting material in the synthesis of other compounds, such as polymers and hydrogels. In addition, it is used as a reactant in the synthesis of polymers and hydrogels for biomedical applications.
properties
IUPAC Name |
2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-16-9-6-14(12-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYFLOXQHLSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686210 |
Source


|
| Record name | 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261902-66-2 |
Source


|
| Record name | 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

